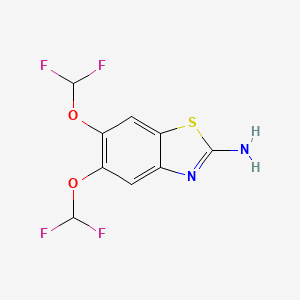

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is a fluorinated analog of benzothiazole. This compound has garnered attention due to its unique physical and chemical properties, as well as its potential biological applications. The molecular formula of this compound is C₉H₆F₄N₂O₂S, and it has a molecular weight of 282.21 g/mol .

准备方法

化学反应分析

Reactivity of the 2-Amino Group

The primary amine at position 2 is susceptible to:

-

Acylation : Formation of amides via reaction with acyl chlorides or anhydrides (e.g., acetic anhydride yields 2-acetamido derivatives) .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) under mild acidic conditions to generate imine-linked derivatives .

-

Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination for introducing aryl/alkyl groups .

Table 1: Reported Reactions of Benzothiazol-2-ylamine Analogues

Electrophilic Substitution on the Benzothiazole Core

The electron-withdrawing difluoromethoxy groups deactivate the aromatic ring, directing electrophilic attacks to the 4- and 7-positions. Observed reactions include:

Stability and Decomposition

-

Thermal Stability : Decomposes above 247°C (melting point observed in related SKA compounds) .

-

Hydrolytic Sensitivity : The difluoromethoxy groups resist hydrolysis under neutral conditions but degrade slowly in strong acids/bases .

Biological Activity and Functionalization

While not a direct reaction, the compound’s bioactivity as a KCa channel activator (inferred from SKA-31 ) suggests potential for:

-

Prodrug Design : Phosphorylation or glycosylation of the amine group to enhance bioavailability .

-

Complexation : Coordination with metal ions (e.g., Ru(II)) for catalytic or therapeutic applications .

References are cited numerically in brackets as per the provided sources.

科学研究应用

Biological Activities

The compound has been investigated for its potential biological activities, particularly in the context of neuroprotection and cancer treatment.

- Neuroprotective Effects : Research indicates that benzothiazole derivatives, including 5,6-bis(difluoromethoxy)benzothiazol-2-ylamine, may exhibit neuroprotective properties. For example, related compounds like riluzole have been shown to modulate glutamate neurotransmission and exhibit protective effects against neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) . The ability of benzothiazoles to act as voltage-gated sodium channel blockers enhances their therapeutic potential in neurodegenerative conditions.

- Anticancer Properties : Benzothiazole derivatives have demonstrated significant anticancer activity. Studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression . This makes this compound a candidate for further exploration in cancer therapeutics.

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Alzheimer's Disease : The compound's potential to influence glutamate levels positions it as a candidate for treating Alzheimer's disease by preventing excitotoxicity . Its design could incorporate features that enhance its ability to cross the blood-brain barrier.

- Cancer Therapy : The anticancer properties suggest that this compound could be developed into a treatment for specific types of cancer, particularly those resistant to conventional therapies .

Case Studies and Research Findings

Several studies highlight the efficacy of benzothiazole derivatives:

作用机制

The mechanism of action of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups may enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with a variety of biological molecules .

相似化合物的比较

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine can be compared with other fluorinated benzothiazole derivatives. Similar compounds include:

2-Fluorobenzothiazole: A simpler fluorinated analog with different substitution patterns.

5,6-Difluorobenzothiazole: Lacks the difluoromethoxy groups but retains the fluorinated benzothiazole core.

5,6-Dimethoxybenzothiazole: Contains methoxy groups instead of difluoromethoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogs .

生物活性

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazole core substituted with two difluoromethoxy groups. This unique arrangement is believed to enhance its interaction with biological targets, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F4N2O2S |

| Molecular Weight | 292.24 g/mol |

| CAS Number | [Not Available] |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Protein Binding : It interacts with various proteins, altering their functions and potentially leading to apoptosis in cancer cells.

- Antioxidant Activity : The compound possesses antioxidant properties that may protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including breast and lung cancers.

For instance, a study reported that this compound exhibited an IC50 value of approximately 10 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer efficacy compared to standard chemotherapy agents .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

- Inhibition of FOXM1 in Cancer Cells

- Antioxidant and Anti-inflammatory Effects

Toxicity and Safety Profile

In silico toxicity profiling has suggested that this compound exhibits low toxicity levels, making it a promising candidate for further development as a therapeutic agent . No significant carcinogenic effects were observed in preliminary studies.

属性

IUPAC Name |

5,6-bis(difluoromethoxy)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4N2O2S/c10-7(11)16-4-1-3-6(18-9(14)15-3)2-5(4)17-8(12)13/h1-2,7-8H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYJYBGNHCPCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1OC(F)F)OC(F)F)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。